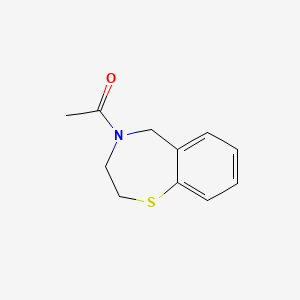
1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone
描述
1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone is a heterocyclic compound that features a benzothiazepine ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone typically involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes. These compounds are converted to the corresponding N-amino derivatives, which undergo further reactions to form the desired benzothiazepine structure . Another method involves the reaction of 3,5-dimethylphenol or 3-methoxythiophenol with bromoacetonitrile to form cyanomethyl ethers, which are then subjected to further reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. Green synthesis methods are also being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: 1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazepine derivatives .
科学研究应用
1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
- 2,3,4,5-tetrahydro-1,4-benzoxazepine
- 2,3,4,5-tetrahydro-1,4-benzodiazepine
- 2,3,4,5-tetrahydro-1,5-benzothiazepine
Comparison: 1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone is unique due to its acetyl group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
属性
分子式 |
C11H13NOS |
|---|---|
分子量 |
207.29 g/mol |
IUPAC 名称 |
1-(3,5-dihydro-2H-1,4-benzothiazepin-4-yl)ethanone |
InChI |
InChI=1S/C11H13NOS/c1-9(13)12-6-7-14-11-5-3-2-4-10(11)8-12/h2-5H,6-8H2,1H3 |
InChI 键 |
UREQFTSPNGUYSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCSC2=CC=CC=C2C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

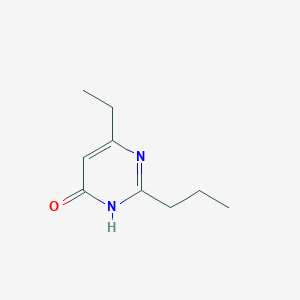
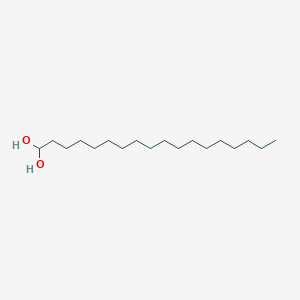

![3-[3-(Dimethylamino)phenyl]-2-ethyl-6-methylthieno[2,3-b]pyridin-4-amine](/img/structure/B8548506.png)
![Tert-butyl 2-[4-[3-[(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)amino]-2-methyl-3-oxopropyl]anilino]acetate](/img/structure/B8548513.png)
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-4-methoxy-,methyl ester](/img/structure/B8548515.png)
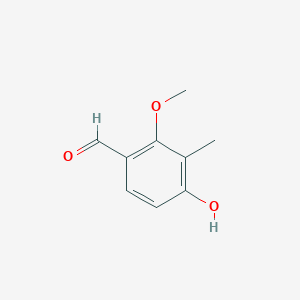
![3-Cyclooctyl-3H-imidazo[4,5-b]pyridine-2-amine](/img/structure/B8548525.png)

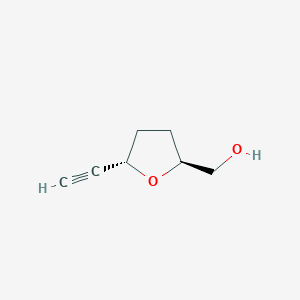

![(R)-Dimethyl [2-oxo-2-(2-oxo-4-phenyloxazolidin-3-yl)ethyl]phosphonate](/img/structure/B8548558.png)
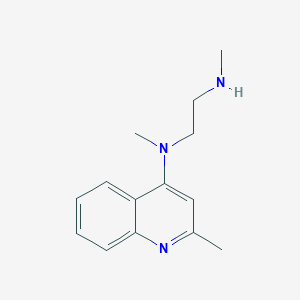
![1-Azabicyclo[3.2.1]octane-5-methanamine](/img/structure/B8548563.png)
